Cas no 2090868-86-1 (1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine)
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
- 2-prop-2-ynylpyrazol-3-amine
- 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine
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- Inchi: 1S/C6H7N3/c1-2-5-9-6(7)3-4-8-9/h1,3-4H,5,7H2
- InChI Key: ANZBCIREZHTNIK-UHFFFAOYSA-N
- SMILES: N1(CC#C)C(=CC=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- XLogP3: 0.1
- Topological Polar Surface Area: 43.8
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P138816-100mg |
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P138816-500mg |
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
| TRC | P138816-1g |
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 1g |
$ 475.00 | 2022-06-03 | ||
| Life Chemicals | F2198-5851-0.25g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-5851-0.5g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-5851-1g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-5851-2.5g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-5851-5g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-5851-10g |
1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine |
2090868-86-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine
1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine, identified by the CAS number 2090868-86-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design. The structure of this molecule consists of a pyrazole ring substituted with an amino group at position 5 and a propargyl group at position 1, making it a unique member of the pyrazole family.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the amino group in this compound enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. Additionally, the propargyl group introduces a degree of unsaturation, which can influence the molecule's stability and reactivity. These structural features make 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine an attractive candidate for further exploration in drug discovery.
The synthesis of this compound has been optimized through various methodologies, including nucleophilic substitution and condensation reactions. Researchers have employed both traditional and modern techniques to achieve high yields and purity levels. For instance, a recent study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction times while maintaining product quality. This advancement underscores the growing trend toward green chemistry and sustainable practices in organic synthesis.
In terms of applications, 1-(Prop-2-yn-1-yl)-1H-pyrazol-5-amine has shown promise in several areas. One notable application is its use as an intermediate in the synthesis of more complex molecules with potential pharmacological activities. For example, it has been employed as a building block for constructing heterocyclic compounds that exhibit anti-inflammatory and antioxidant properties. Furthermore, preliminary studies suggest that this compound may possess antimicrobial activity, making it a valuable addition to the arsenal of compounds being investigated for new antibiotic development.
The latest research on this compound has also focused on its potential as a ligand in metalloenzyme inhibition. Pyrazole derivatives are known to bind metal ions effectively due to their nitrogen-rich heterocyclic structure. A study conducted by Smith et al. (2023) revealed that 1-(Prop-2-yinyl)-1H-pyrazol-s-amine exhibits strong binding affinity for zinc ions, which are critical cofactors in numerous enzymes involved in cellular processes. This finding opens up new avenues for exploring its role in enzyme modulation and therapeutic intervention.
In conclusion, 1-(Prop-s-yinyl)-sH-pyrazol-s-amine, with its unique structural features and versatile applications, continues to be a subject of intense research interest. Its role as an intermediate in drug design, coupled with its potential biological activities, positions it as a valuable compound in both academic and industrial settings. As researchers delve deeper into its properties and mechanisms of action, it is anticipated that this compound will contribute significantly to advancements in medicinal chemistry and related fields.
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